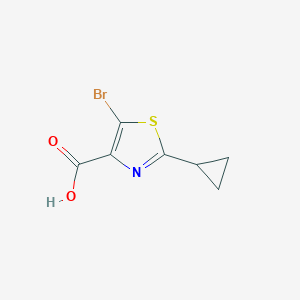

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid

Description

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid is a brominated thiazole derivative featuring a cyclopropyl substituent at position 2 and a carboxylic acid group at position 4. Thiazole derivatives are valued in medicinal and materials chemistry due to their aromaticity, hydrogen-bonding capacity, and tunable electronic properties.

Properties

IUPAC Name |

5-bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c8-5-4(7(10)11)9-6(12-5)3-1-2-3/h3H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFOZXJVSRQCBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(S2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-cyclopropyl-1,3-thiazole-4-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the 5-position of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

Coupling Reactions: The carboxylic acid group can be activated and coupled with other molecules using reagents like carbodiimides or coupling agents in peptide synthesis.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylic acid derivative, while oxidation might lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It may be employed in the study of enzyme inhibitors or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole ring and its substituents can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 5-bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid with related compounds:

*Note: The molecular weight of this compound is calculated based on its formula (C₇H₆BrNO₂S).

Substituent Effects on Properties

Bromine vs. Chlorine

- Electronic Effects : Bromine’s larger atomic size and polarizability compared to chlorine (as in 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid ) may enhance electrophilic substitution reactions or π-stacking interactions in biological targets.

- Steric Impact : Bromine’s bulkiness could reduce rotational freedom at position 5 compared to smaller substituents.

Cyclopropyl vs. Aryl/Alkyl Groups

- In contrast, the 3-chlorophenyl group in provides planar aromaticity, favoring hydrophobic interactions.

- Steric Demand : Cyclopropyl is less bulky than isopropyl (as in ), suggesting intermediate steric hindrance.

Carboxylic Acid vs. Ester/Carbaldehyde

- Solubility and Reactivity : The carboxylic acid group enhances polarity and hydrogen-bonding capacity compared to the methyl ester in or the carbaldehyde in . This increases solubility in aqueous media and reactivity in salt formation or conjugation reactions.

Physical and Chemical Properties

- Melting Points : The 2-(3-chlorophenyl) analog has a documented melting point of 206–207°C , likely due to its crystalline aromatic structure. The target compound’s melting point is unreported but may be lower due to cyclopropyl-induced lattice disruption.

- Molecular Weight : The cyclopropyl and bromine substituents increase molecular weight (248.09) compared to simpler analogs like 5-bromo-1,3-thiazole-4-carboxylic acid (208.03) .

Biological Activity

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, a cyclopropyl group, and a carboxylic acid functional group. Its molecular formula is C7H6BrNO2S, and it has been noted for its potential as a precursor in the synthesis of biologically active molecules .

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, thiazole compounds have been tested against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). In vitro studies have demonstrated that thiazole-bearing compounds can induce apoptosis in cancer cells and inhibit tumor growth .

The SAR analysis suggests that modifications to the thiazole ring can enhance anticancer activity. For example, the introduction of halogen groups has been shown to increase potency against specific cancer types .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG-2 | <20 | Apoptosis induction |

| Thiazole derivative X | MCF-7 | 15 | Cell cycle arrest |

| Thiazole derivative Y | HCT-116 | 10 | Caspase activation |

Anticonvulsant Activity

Thiazoles have also been investigated for their anticonvulsant properties. In animal models, certain thiazole derivatives demonstrated significant protection against seizures induced by picrotoxin. The structure of the thiazole moiety plays a crucial role in modulating neuroprotective effects .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression.

- Receptor Modulation : It could interact with various receptors to modulate signaling pathways related to cell proliferation and apoptosis.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells through caspase activation .

Study on Anticancer Activity

In a study examining the anticancer effects of thiazole derivatives, this compound was tested against HepG-2 cell lines. The results indicated a significant reduction in cell viability at concentrations below 20 µM, suggesting strong potential as an anticancer agent .

Study on Anticonvulsant Effects

Another study explored the anticonvulsant properties of similar thiazole compounds. The results demonstrated that certain derivatives exhibited protective effects against seizures in rodent models, with the mechanism likely involving modulation of GABAergic transmission .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid with high purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of pre-functionalized thiazole intermediates. For example, bromination at the 5-position can be achieved using NBS (N-bromosuccinimide) in DMF under controlled temperatures (0–5°C) . Cyclopropylation at the 2-position may utilize copper-catalyzed cross-coupling with cyclopropylboronic acids. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm, referencing retention times from analogous thiazole derivatives .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : and NMR can resolve cyclopropyl protons (δ 0.5–1.5 ppm) and thiazole ring carbons (δ 150–160 ppm) .

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) .

- Melting Point : Compare observed mp (e.g., 149–150°C for similar brominated thiazoles) to literature values .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to avoid photodegradation. Decomposition risks include hydrolysis of the cyclopropyl group under acidic conditions, validated by stability studies using LC-MS over 6 months .

Advanced Research Questions

Q. How do electronic effects of the cyclopropyl and bromo substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine at C5 acts as a leaving group in Suzuki-Miyaura couplings, while the cyclopropyl group modulates electron density on the thiazole ring. DFT calculations (B3LYP/6-31G*) show reduced electron density at C5, favoring oxidative addition with Pd(0) catalysts. Experimental validation uses Pd(PPh) and arylboronic acids in THF/NaCO (yields: 70–85%) .

Q. What strategies resolve contradictions in reported melting points for structurally similar bromothiazoles?

- Methodological Answer : Discrepancies (e.g., 149–150°C vs. 155–156°C in ) arise from polymorphic forms or impurities. Use DSC (Differential Scanning Calorimetry) to identify polymorphs and recrystallize from ethanol/water (7:3) to isolate the thermodynamically stable form. PXRD patterns confirm consistency .

Q. How can regioselective functionalization of the thiazole ring be achieved for SAR studies?

- Methodological Answer : Protect the carboxylic acid at C4 as a methyl ester to direct electrophilic substitution to C5. For example, nitration with HNO/HSO at 0°C yields 5-nitro derivatives, followed by ester hydrolysis. Regioselectivity is confirmed by NMR coupling constants and NOE experiments .

Q. What computational methods predict the compound’s bioavailability and metabolic stability?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to calculate logP (~2.5) and topological polar surface area (~75 Ų). MD simulations (AMBER) assess binding to cytochrome P450 enzymes, identifying potential oxidation sites (e.g., cyclopropyl ring opening) .

Methodological Notes

- Synthesis Optimization : Use Schlenk techniques for air-sensitive steps (e.g., cyclopropanation) .

- Data Validation : Cross-reference spectral data with databases (NIST Chemistry WebBook) to resolve ambiguities .

- Safety Protocols : Adhere to GHS guidelines for brominated compounds, including fume hood use and waste neutralization with 10% NaSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.